molecular formula C20H29N3O2 B7169588 N,N-dimethyl-4-(4-piperidin-1-ylpiperidine-1-carbonyl)benzamide

N,N-dimethyl-4-(4-piperidin-1-ylpiperidine-1-carbonyl)benzamide

Cat. No.: B7169588
M. Wt: 343.5 g/mol
InChI Key: DZCQVTGXHLYNRM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-piperidin-1-ylpiperidine-1-carbonyl)benzamide is a complex organic compound featuring a benzamide core with a piperidine moiety

Properties

IUPAC Name

N,N-dimethyl-4-(4-piperidin-1-ylpiperidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-21(2)19(24)16-6-8-17(9-7-16)20(25)23-14-10-18(11-15-23)22-12-4-3-5-13-22/h6-9,18H,3-5,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCQVTGXHLYNRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-piperidin-1-ylpiperidine-1-carbonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then coupled with a benzamide precursor.

    Preparation of Piperidine Derivative: The piperidine derivative can be synthesized through the reaction of piperidine with suitable reagents such as acyl chlorides or anhydrides under controlled conditions.

    Coupling Reaction: The piperidine derivative is then reacted with N,N-dimethylbenzamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzamide core allows for various substitution reactions, such as halogenation or nitration, which can modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N,N-dimethyl-4-(4-piperidin-1-ylpiperidine-1-carbonyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperidine moiety is crucial for binding to these receptors, modulating their activity and influencing neurological pathways. This interaction can lead to various pharmacological effects, including analgesic and antipsychotic properties.

Comparison with Similar Compounds

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and versatile chemical properties make it a valuable tool in the development of new therapeutic agents and materials

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